Stoichiometric Variants: Dicreatine Citrate and Tricreatine Citrate vs. Monocreatine Citrate
Creatine citrate is not a single molecular entity but a family of salts with distinct creatine-to-citrate molar ratios. The '199 patent discloses monocreatine citrate (1:1 molar ratio). U.S. Patent No. 6,211,407 discloses novel dicreatine citrate (2:1 molar ratio, two creatine cations per citrate dianion) and tricreatine citrate (3:1 molar ratio, three creatine cations per citrate trianion), claiming improved stability and reduced conversion to creatinine compared to monocreatine citrate [1]. Dicreatine citrate exhibits a melting point of approximately 146°F (63°C), while tricreatine citrate has a melting point of approximately 154°F (68°C) [1].
| Evidence Dimension | Creatine-to-citrate molar ratio and melting point |
|---|---|
| Target Compound Data | Dicreatine citrate: 2:1 molar ratio, MP ~63°C (146°F); Tricreatine citrate: 3:1 molar ratio, MP ~68°C (154°F) |
| Comparator Or Baseline | Monocreatine citrate: 1:1 molar ratio (U.S. Pat. No. 5,973,199) |
| Quantified Difference | Dicreatine contains 100% more creatine per citrate unit; tricreatine contains 200% more creatine per citrate unit than monocreatine citrate |
| Conditions | Patent disclosure; melting points measured per USP standards |
Why This Matters
Procurement must specify exact stoichiometric variant, as dicreatine and tricreatine citrate deliver higher creatine payload per unit mass and may exhibit differential stability and intellectual property status.
- [1] Thomson, B. Dicreatine citrate and tricreatine citrate and method of making same. U.S. Patent No. 6,211,407. 2001. View Source
